![molecular formula C15H11N3O5 B2979589 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid CAS No. 303149-18-0](/img/structure/B2979589.png)
2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid
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Overview
Description
The compound “2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid” is a complex organic molecule that contains a benzimidazole core . Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic compound, which means it contains atoms of at least two different elements in its ring structure .
Molecular Structure Analysis
Benzimidazole has a bicyclic structure with a five-membered imidazole ring fused to a six-membered benzene ring . It contains three carbon atoms, two nitrogen atoms, and two double bonds . The specific positions of the nitro, phenyl, and acetic acid groups in “2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid” would influence its molecular structure .Chemical Reactions Analysis
Benzimidazole compounds can participate in a variety of chemical reactions, including those involving their nitrogen atoms or the aromatic ring . The specific chemical reactions of “2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid” would depend on the reactivity of its nitro, phenyl, and acetic acid groups.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid” would be influenced by its specific structure. Benzimidazoles are generally soluble in polar solvents .Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : A study focused on the synthesis of 6-substituted benzimidazole-2-carbamates, which are structurally related to your compound of interest, showed promising results as antimicrobial agents. These compounds exhibited moderate to good antibacterial and antifungal activities, comparable to standard drugs, especially against gram-negative bacteria and certain fungal strains (Raghunath & Viswanathan, 2014).
Chemical Synthesis and Characterization
- Novel Derivatives and Transformation : Research on the transformation of 4(5)-substituted 2-aminoimidazoles to corresponding 3-substituted 5-amino-1,2,4-oxadiazoles provides insights into chemical processes related to benzimidazole derivatives (Cavalleri, Bellani, & Lancini, 1973).
- Thermodynamic Stability : A study determined the thermodynamic acid-base stability constants for several benzimidazole derivatives, which is essential for understanding their chemical behavior in various environments (Donkor & Kratochvil, 1993).
Fluorescence and Solvatochromic Effects
- Fluorescent Emission in Solvents : The fluorescent emission properties of new benzimidazole derivatives have been studied, revealing that their fluorescence intensity and wavelengths are influenced by different solvents. This has implications for their use in analytical applications (Verdasco et al., 1995).
Novel Compound Synthesis
- Unique Carboxamides Synthesis : Another study reported the synthesis of unique 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides from 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, which may have potential applications in pharmaceuticals (Ghandi, Zarezadeh, & Taheri, 2010).
Magnetic Interaction and Photoswitching
- Photoswitching of Magnetic Interaction : A study synthesized a compound that demonstrated photoswitching of intramolecular magnetic interaction between nitronyl nitroxide radicals, showing potential in the development of novel magnetic materials (Matsuda & Irie, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(6-nitro-2-phenylbenzimidazol-1-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c19-14(20)9-23-17-13-8-11(18(21)22)6-7-12(13)16-15(17)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDJMDZZHKVBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC(=O)O)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid |
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